molecular formula C17H15FN6O3 B1663884 Tedizolid CAS No. 856866-72-3

Tedizolid

Número de catálogo B1663884
Número CAS: 856866-72-3
Peso molecular: 370.3 g/mol
Clave InChI: XFALPSLJIHVRKE-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, this compound exhibits activity against the majority of Gram-positive bacteria . The probability of treatment success of this compound was very high (>90%) for most staphylococci strains, including MRSA and coagulase-negative staphylococci (CoNS) .


Molecular Structure Analysis

The molecular formula of this compound is C17H15FN6O3 . It is a member of pyridines, a member of tetrazoles, an organofluorine compound, an oxazolidinone, a primary alcohol, and a carbamate ester .


Chemical Reactions Analysis

This compound exhibits activity against the majority of Gram-positive bacteria (minimal inhibitory concentration [MIC] of ≤ 0.5 mg/L), is four-fold more potent than linezolid, and has the potential to treat pathogens being less susceptible to linezolid .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C17H15FN6O3 and its molecular weight is 370.3 g/mol .

Mecanismo De Acción

Tedizolid, also known as Torezolid, is an antibiotic belonging to the oxazolidinone class. It is primarily used to treat certain Gram-positive bacterial infections .

Target of Action

This compound’s primary targets are the bacterial ribosomes, specifically the 23S ribosomal RNA (rRNA) of the 50S subunit . These ribosomes play a crucial role in bacterial protein synthesis .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is essential for the translational process . As a result, the bacterial cell cannot produce essential proteins, leading to a halt in growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, this compound prevents the formation of the 70S initiation complex. This action inhibits the translation process, preventing the synthesis of essential proteins and leading to the death of the bacterial cell .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with good tissue penetration . It has a high oral bioavailability of approximately 90%, meaning a significant proportion of the drug reaches systemic circulation when administered orally . This compound is primarily excreted by the liver as an inactive, non-circulating sulphate conjugate . It has a half-life of approximately 12 hours, allowing for once-daily dosing .

Result of Action

The molecular effect of this compound’s action is the inhibition of protein synthesis in bacterial cells, leading to a halt in growth and replication . On a cellular level, this results in the death of the bacterial cell . This compound has been shown to be effective against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect .

Aplicaciones Científicas De Investigación

Tedizolid (Torezolid) Aplicaciones en Investigación Científica

    Optimización de la Quimioterapia: this compound se ha estudiado por su potencial para optimizar la quimioterapia. La investigación se ha centrado en desarrollar sistemas de this compound-ciclodextrina que podrían proporcionar una liberación prolongada, mejorar la penetración a través de las membranas biológicas y mejorar la actividad bactericida, lo cual es crucial para una quimioterapia efectiva .

    Actividad Antimicrobiana y Resistencia: Los estudios han analizado la actividad antimicrobiana de this compound, particularmente contra los enterococos, y su comparación con la linezolid. Esto incluye la investigación de fenotipos de resistencia y el número de aislados durante períodos de recolección específicos .

    Infecciones del Sistema Nervioso Central: La farmacocinética y la farmacodinamia de this compound sugieren un posible papel en el tratamiento de infecciones del sistema nervioso central. Sin embargo, se necesitan más estudios para confirmar las proporciones de penetración en el líquido cefalorraquídeo y definir su eficacia para tales infecciones .

    Potencia Contra Bacterias Gram-positivas: this compound es conocido por su alta potencia contra las bacterias Gram-positivas y se prescribe para infecciones bacterianas de la piel y las estructuras cutáneas. Las revisiones han resumido aspectos clave de la farmacocinética y farmacodinamia de this compound relacionados con esta aplicación .

    Aplicación Ocular Tópica: Se han realizado investigaciones sobre el desarrollo de nanocristales (NC) de fosfato de this compound para aplicación ocular tópica, explorando su potencial más allá de los métodos de administración oral y parenteral .

Propiedades

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALPSLJIHVRKE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234975
Record name Tedizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis.
Record name Tedizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

856866-72-3
Record name Tedizolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856866-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedizolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tedizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEDIZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tedizolid
Reactant of Route 2
Reactant of Route 2
Tedizolid
Reactant of Route 3
Reactant of Route 3
Tedizolid
Reactant of Route 4
Reactant of Route 4
Tedizolid
Reactant of Route 5
Reactant of Route 5
Tedizolid
Reactant of Route 6
Reactant of Route 6
Tedizolid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.